2-Acetyl-3-methylbut-3-en-1-yl acetate
Description
2-Acetyl-3-methylbut-3-en-1-yl acetate is a branched-chain acetate ester featuring an unsaturated hydrocarbon backbone (but-3-en-1-yl) substituted with a methyl group at position 3 and an acetyl group at position 2. The following comparisons are drawn from structurally related esters documented in peer-reviewed sources.
Properties
CAS No. |
61345-97-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(2-acetyl-3-methylbut-3-enyl) acetate |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(7(3)10)5-12-8(4)11/h9H,1,5H2,2-4H3 |
InChI Key |
DMQWBRJUOPURAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(COC(=O)C)C(=O)C |
Origin of Product |
United States |
Scientific Research Applications
Flavoring Agents
Overview:
2-Acetyl-3-methylbut-3-en-1-yl acetate is recognized for its fruity aroma, making it a valuable ingredient in the food industry. It is used in various products, including:
- Beverages: Enhances the flavor profile of alcoholic and non-alcoholic drinks.
- Confectionery: Adds fruity notes to candies and desserts.
- Baked Goods: Used in cookies and cakes to impart a pleasant aroma.
Data Table: Applications in Food Industry
| Application Type | Specific Uses | Concentration Range |
|---|---|---|
| Beverages | Soft drinks, alcoholic beverages | 0.01% - 0.5% |
| Confectionery | Candies, chocolates | 0.05% - 0.2% |
| Baked Goods | Cakes, cookies | 0.01% - 0.3% |
Perfumery
Overview:
In perfumery, this compound is utilized for its olfactory properties, contributing to floral and fruity fragrance compositions.
Key Points:
- Concentration in Fragrances: Typically used at concentrations ranging from 0.01% to 20%, depending on the desired strength of the scent.
- Applications: Incorporated into fine perfumes, air care products, and household items.
Data Table: Fragrance Applications
| Product Type | Usage Concentration | Notes |
|---|---|---|
| Fine Perfumes | 0.01% - 20% | Enhances floral notes |
| Air Care Products | 0.1% - 5% | Provides lasting aroma |
| Household Products | 0.001% - 3% | Used in cleaning agents |
Pharmaceutical Potential
Overview:
Research into the pharmaceutical applications of this compound is emerging, particularly regarding its biological activity and therapeutic potential.
Case Study Insights:
Recent studies have indicated that compounds with similar structures exhibit various biological properties, including antimicrobial and antifungal activities. For example:
- Antimicrobial Activity: Compounds structurally related to this compound have shown effectiveness against bacteria and fungi in laboratory settings.
Data Table: Biological Activity Findings
| Study Reference | Biological Activity | Findings |
|---|---|---|
| PMC5503185 | Antitumor properties | In vitro studies show potential |
| PMC9491366 | Metabolism in human plasma | Rapid deacetylation observed |
Synthesis and Production Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Esterification: Reaction of acetic acid with 3-methylbut-2-en-1-ol.
- Alkylation Reactions: Utilizing alkyl halides to introduce the desired alkene structure.
Production Data Table
| Method | Reaction Conditions | Yield |
|---|---|---|
| Esterification | Acid catalysis at elevated temperatures | Up to 90% |
| Alkylation | Base-catalyzed reactions | Varies based on substrate |
Comparison with Similar Compounds
Isoamyl Acetate (3-Methylbutyl Acetate)
Molecular Formula: C₇H₁₄O₂ CAS No.: 123-92-2 Applications: Widely used as a flavoring agent (e.g., banana-like aroma) in food and cosmetics, compliant with JECFA safety standards . Key Differences:
- Simpler structure: Lacks the acetyl and unsaturated moieties present in the target compound.
- Synthesis: Produced via esterification of isoamyl alcohol and acetic acid, a straightforward process compared to the likely multi-step synthesis required for 2-acetyl-3-methylbut-3-en-1-yl acetate.
- Regulatory Status: JECFA-established ADI (0–3 mg/kg body weight) underscores its safety for consumption, whereas the target compound’s toxicity profile remains uncharacterized .
Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate
Molecular Formulas :
- Ethyl derivative: C₁₂H₁₄O₃
- Methyl derivative: C₁₁H₁₂O₃ CAS Nos.: 5413-05-8 (ethyl), 16648-44-5 (methyl) Applications: Used as analytical standards and intermediates in pharmaceutical synthesis (e.g., precursors for amphetamines) . Key Differences:
- Aromatic vs. Aliphatic Backbone: Both feature a phenyl group absent in the target compound.
- Functional Groups: Include acetoacetyl (β-keto ester) groups, enhancing reactivity in condensation reactions, unlike the target’s acetyl and double-bond functionalities.
- Stability: Supplied as crystalline solids stored at -20°C, indicating higher stability than liquid or volatile esters like isoamyl acetate .
11-Epi-Sinulariolide Acetate
Structure: A marine-derived cembranoid with an acetate group, isolated from soft corals (e.g., Sinularia species) . Key Differences:
- Complexity: Contains a polycyclic terpenoid backbone, contrasting with the target’s linear, unsaturated chain.
Data Table: Comparative Analysis of Key Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Applications | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Not available | Not available | Not available | Hypothetical: Organic synthesis | Branched chain, acetyl, double bond |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.18 | 123-92-2 | Flavoring agent | Simple branched ester |
| Ethyl 2-Phenylacetoacetate | C₁₂H₁₄O₃ | 206.24 | 5413-05-8 | Pharmaceutical intermediate | Phenyl, β-keto ester |
| Methyl 2-Phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | 16648-44-5 | Analytical standard | Methyl ester, phenyl substituent |
| 11-Epi-Sinulariolide Acetate | Not available | Not available | Not available | Marine natural product | Polycyclic terpenoid, acetate group |
Q & A
Q. What are the established protocols for synthesizing 2-Acetyl-3-methylbut-3-en-1-yl acetate in laboratory settings?
Methodological Answer:
- Step 1: Utilize acetylation reactions involving 3-methylbut-3-en-1-ol with acetyl chloride or acetic anhydride under controlled anhydrous conditions. Catalysts like pyridine or DMAP (4-dimethylaminopyridine) enhance reaction efficiency.
- Step 2: Monitor reaction progress via TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).
- Step 3: Purify the product using fractional distillation or column chromatography with ethyl acetate/hexane gradients.
- Key Considerations: Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the α,β-unsaturated ester moiety. Safety protocols for handling acetylating agents must align with SDS guidelines (e.g., PPE, fume hood use) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify vinyl protons (δ 5.2–5.8 ppm) and acetyl methyl groups (δ 2.0–2.1 ppm). Coupling constants (J values) confirm stereochemistry.
- ¹³C NMR: Distinguish carbonyl carbons (δ 165–175 ppm) and olefinic carbons (δ 120–130 ppm).
- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and conjugated enol ether C-O-C (~1250 cm⁻¹).
- Mass Spectrometry: Use EI-MS to detect molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation.
- X-ray Crystallography: For unambiguous confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if aerosolization is possible.
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with saline. Consult SDS for specific antidotes (e.g., activated charcoal if ingested) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
Methodological Answer:
-
Parameter Screening:
- Temperature: Test ranges (e.g., 0°C vs. room temperature) to minimize side reactions (e.g., hydrolysis).
- Catalyst Loading: Optimize DMAP/pyridine ratios (0.1–5 mol%) via DOE (Design of Experiments).
-
Solvent Systems: Compare polar aprotic solvents (e.g., DMF, THF) for solubility and reaction kinetics. Acetate buffers (pH 3.6–5.6) stabilize intermediates in aqueous-organic biphasic systems .
-
Workflow Example:
Condition Yield (%) Purity (HPLC) THF, 25°C 72 95% DMF, 0°C 88 98%
Q. How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer:
- Case Study: Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., rotamers).
- Solution 1: Acquire variable-temperature NMR (VT-NMR) to observe coalescence of split peaks.
- Solution 2: Use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Crystallographic Validation: Refine X-ray data with SHELXL to resolve ambiguities in bond lengths/angles. Cross-validate with DFT (density functional theory) calculations for electronic structure alignment .
Q. What computational methods validate the compound's stability under varying conditions?
Methodological Answer:
-
Thermodynamic Modeling: Calculate Gibbs free energy (ΔG) of degradation pathways using Gaussian or ORCA software. Reference gas-phase proton affinity data (e.g., 804.7 kJ/mol for acetate derivatives) to predict acid/base stability .
-
Kinetic Studies: Perform Arrhenius analysis (k = A·e^(-Ea/RT)) to determine activation energy (Ea) for hydrolysis.
-
Table: Stability in Buffers
Buffer (pH) Half-life (hr) Degradation Product Acetate (4.5) 48 3-methylbut-3-en-1-ol Phosphate (7.4) 12 Acetic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
